molecular formula C22H25NO4 B4748534 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate

2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate

Cat. No. B4748534
M. Wt: 367.4 g/mol
InChI Key: STZHTAUASHDUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate, also known as DMOB-DABA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a key role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes such as Bax and downregulating the expression of anti-apoptotic genes such as Bcl-2. It has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate is a relatively stable compound that can be easily synthesized in the laboratory. However, its low solubility in water can pose a challenge for in vivo studies. In addition, its potency as an HDAC inhibitor may also result in off-target effects on non-cancer cells, which may limit its therapeutic potential.

Future Directions

Future research on 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate could focus on improving its solubility and bioavailability for in vivo studies. In addition, its potential use as a photosensitizer in photodynamic therapy could be further explored. Other potential applications of this compound could include its use as an anti-inflammatory agent or in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-(3,4-dimethylanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14-5-7-18(11-16(14)3)20(24)13-27-22(26)10-9-21(25)23-19-8-6-15(2)17(4)12-19/h5-8,11-12H,9-10,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZHTAUASHDUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 4
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.